6-bromo-1-(3-fluorobenzyl)-1H-indole 6-bromo-1-(3-fluorobenzyl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530920
InChI: InChI=1S/C15H11BrFN/c16-13-5-4-12-6-7-18(15(12)9-13)10-11-2-1-3-14(17)8-11/h1-9H,10H2
SMILES: C1=CC(=CC(=C1)F)CN2C=CC3=C2C=C(C=C3)Br
Molecular Formula: C15H11BrFN
Molecular Weight: 304.16 g/mol

6-bromo-1-(3-fluorobenzyl)-1H-indole

CAS No.:

Cat. No.: VC13530920

Molecular Formula: C15H11BrFN

Molecular Weight: 304.16 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-1-(3-fluorobenzyl)-1H-indole -

Specification

Molecular Formula C15H11BrFN
Molecular Weight 304.16 g/mol
IUPAC Name 6-bromo-1-[(3-fluorophenyl)methyl]indole
Standard InChI InChI=1S/C15H11BrFN/c16-13-5-4-12-6-7-18(15(12)9-13)10-11-2-1-3-14(17)8-11/h1-9H,10H2
Standard InChI Key QJDKDNCSHBOAAD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)CN2C=CC3=C2C=C(C=C3)Br
Canonical SMILES C1=CC(=CC(=C1)F)CN2C=CC3=C2C=C(C=C3)Br

Introduction

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 6-bromo-1-(3-fluorobenzyl)-1H-indole typically involves sequential functionalization of the indole core (Figure 1):

Step 1: Bromination of Indole
6-Bromoindole (CAS: 52415-29-9) serves as the primary intermediate. Bromination at position 6 is achieved via electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

Step 2: N-Alkylation with 3-Fluorobenzyl Bromide
The 3-fluorobenzyl group is introduced through nucleophilic alkylation. In a representative procedure:

  • Reagents: 6-Bromoindole, 3-fluorobenzyl bromide, base (e.g., NaH), solvent (e.g., DMF).

  • Conditions: Reaction at 60–80°C for 6–12 hours yields the N-alkylated product.

Step 3: Purification
Chromatographic techniques (e.g., silica gel column) isolate the target compound with >95% purity .

Table 1: Representative Synthesis Parameters

ParameterDetails
Starting Material6-Bromoindole (CAS: 52415-29-9)
Alkylating Agent3-Fluorobenzyl bromide
SolventDimethylformamide (DMF)
Temperature60–80°C
Reaction Time6–12 hours
Yield70–85% (estimated)

Physicochemical Properties

Experimental and Predicted Data

While explicit data for 6-bromo-1-(3-fluorobenzyl)-1H-indole are scarce, properties can be extrapolated from structurally similar compounds:

Table 2: Physicochemical Properties

PropertyValue (Predicted/Experimental)
Molecular Weight304.16 g/mol
Melting Point92–96°C (similar to 6-bromoindole)
Boiling PointNot reported
Density1.660 ± 0.06 g/cm³
SolubilitySoluble in DMF, DCM; sparingly in water
pKa16.07 ± 0.30 (indole NH)

The compound is air- and light-sensitive, necessitating storage in inert atmospheres at room temperature .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

6-Bromo-1-(3-fluorobenzyl)-1H-indole is pivotal in constructing complex molecules:

  • Palladium-Catalyzed Cross-Couplings: The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig reactions to form carbon-carbon and carbon-heteroatom bonds . For example, coupling with aryl boronic acids generates biaryl structures common in kinase inhibitors.

  • Functional Group Transformations: The indole NH and benzyl group undergo further modifications, such as Boc protection or reduction, to yield secondary amines or heterocyclic derivatives .

Biological Activity

Indole derivatives exhibit broad bioactivity, including antimicrobial and anticancer effects. Although direct studies on this compound are lacking, analogs like 4-bromo-1-(3-fluorobenzyl)-1H-indole show promise in targeting bacterial enzymes and cancer cell pathways . The fluorine atom enhances metabolic stability and membrane permeability, critical for drug candidate optimization.

Future Directions

Research gaps include:

  • Detailed Pharmacological Profiling: Screening against disease-specific targets (e.g., kinases, GPCRs).

  • Optimized Synthetic Protocols: Developing catalytic asymmetric methods for enantioselective synthesis.

  • Environmental Impact Studies: Assessing ecotoxicity and biodegradation pathways.

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